Propoxycaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

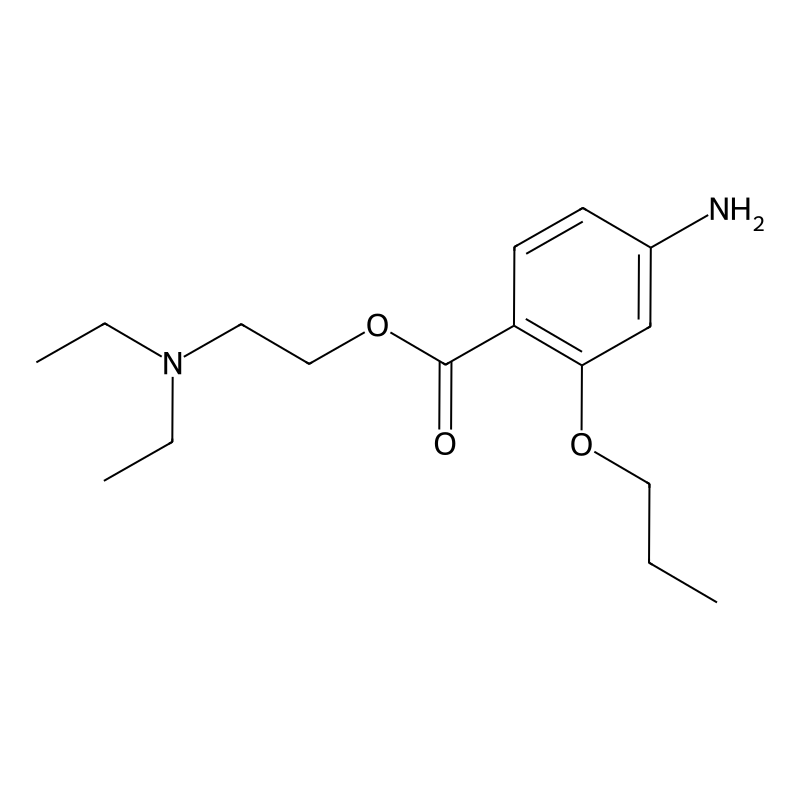

Propoxycaine is a local anesthetic classified as an ester-type compound. It is chemically known as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride, with the molecular formula C₁₆H₂₆N₂O₃ and a molar mass of approximately 294.395 g/mol. Propoxycaine is primarily used for its ability to block nerve impulses, providing localized pain relief during medical procedures. Its mechanism involves binding to voltage-gated sodium channels, which inhibits the ionic flux necessary for nerve impulse conduction, leading to a temporary loss of sensation in the targeted area .

Propoxycaine acts as a local anesthetic by reversibly blocking voltage-gated sodium channels in nerve cells []. These channels are essential for the initiation and propagation of nerve impulses. By blocking these channels, propoxycaine prevents the transmission of pain signals to the brain, resulting in numbness in the targeted area [].

Propoxycaine was withdrawn from the market due to concerns about its safety profile. Case studies reported serious adverse effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired []. Additionally, propoxycaine was more likely to cause allergic reactions compared to newer amide-type local anesthetics [].

Data:

Local Anesthetic Properties:

Propoxycaine's primary research application lies in its anesthetic properties. Studies have investigated its mechanism of action, focusing on how it blocks nerve impulses to provide pain relief. One such study demonstrated that propoxycaine hydrochloride disrupts the organization of cell membranes, potentially contributing to its anesthetic effect [PubChem. Propoxycaine | C16H26N2O3 | CID 6843. ].

Alternative to Amide Anesthetics:

Research has explored propoxycaine as an alternative for patients allergic to amide-type local anesthetics, the most common class used in dentistry. In situations where amide anesthetics prove ineffective, propoxycaine might be considered [DrugBank. Propoxycaine: Uses, Interactions, Mechanism of Action. ].

Historical Significance:

Propoxycaine's use in dentistry research has historical significance. Introduced in the 1950s, it was sometimes combined with procaine to achieve faster onset and longer duration of anesthesia [DrugBank. Propoxycaine: Uses, Interactions, Mechanism of Action. ]. However, with the development of safer and more effective local anesthetics, propoxycaine's use has declined significantly.

Propoxycaine undergoes hydrolysis in the body, particularly in plasma and liver tissues, where it is metabolized by plasma esterases. This process converts propoxycaine into procaine, which retains some anesthetic properties. The hydrolysis reaction can be summarized as follows:

This transformation is significant as it influences both the efficacy and duration of action of the anesthetic .

The primary biological activity of propoxycaine is its role as a sodium channel blocker. By inhibiting these channels, propoxycaine effectively prevents the initiation and conduction of action potentials in sensory neurons, thereby alleviating pain. Additionally, studies have shown that propoxycaine can increase lipid fluidity in cell membranes, which may further enhance its anesthetic effects by modulating neural impulses .

The synthesis of propoxycaine typically involves the reaction of 4-amino-2-propoxybenzoic acid with diethylaminoethyl chloride. This reaction can be summarized as follows:

- Starting Materials:

- 4-amino-2-propoxybenzoic acid

- Diethylaminoethyl chloride

- Reaction:

- The carboxylic acid group of 4-amino-2-propoxybenzoic acid reacts with the diethylaminoethyl chloride to form propoxycaine through an esterification process.

This method is efficient and yields a product suitable for pharmaceutical applications .

Studies on propoxycaine have indicated potential interactions with other medications that affect sodium channels or have similar pharmacological profiles. These interactions can lead to altered efficacy or increased side effects. For instance, concurrent use with other local anesthetics may enhance toxicity or prolong anesthesia duration. Moreover, systemic side effects such as localized reactions at injection sites have been reported .

Several compounds share structural and functional similarities with propoxycaine. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Mechanism of Action | Duration of Action | Unique Features |

|---|---|---|---|---|

| Procaine | Ester | Sodium channel blocker | Shorter than propoxycaine | Less potent than propoxycaine |

| Lidocaine | Amide | Sodium channel blocker | Intermediate duration | More commonly used today |

| Bupivacaine | Amide | Sodium channel blocker | Longer than lidocaine | Higher potency and longer duration |

| Tetracaine | Ester | Sodium channel blocker | Longer than procaine | Used primarily for topical anesthesia |

Propoxycaine stands out due to its specific ester structure and relatively longer duration compared to procaine but shorter than some amide-type anesthetics like bupivacaine .

A rigorous understanding of propoxycaine begins with a precise examination of its molecular makeup and the conventions used to describe and categorize its structure in the chemical sciences.

Molecular Formula and Structural Characteristics

The molecular formula of propoxycaine is $$ \mathrm{C{16}H{26}N{2}O{3}} $$, indicating that each molecule consists of sixteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [3] [4]. This formula reflects the compound's classification as an ester derivative of benzoic acid, specifically a para-aminobenzoic acid ester, which is further substituted with a propoxy group and a diethylaminoethyl moiety.

The core structure of propoxycaine features a benzoic acid skeleton, where the carboxylic acid functional group is esterified with a 2-(diethylamino)ethyl group. The aromatic ring is substituted at the para position with an amino group and at the ortho position with a propoxy group. This substitution pattern is crucial for its chemical reactivity and physicochemical properties.

The following table summarizes the fundamental molecular characteristics of propoxycaine:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | $$ \mathrm{C{16}H{26}N{2}O{3}} $$ | [1] [3] [4] |

| Molecular Weight | 294.3892 g/mol | [1] [3] [4] |

| Monoisotopic Mass | 294.194343 g/mol | [1] |

| Number of Carbon Atoms | 16 | [1] [3] [4] |

| Number of Hydrogen Atoms | 26 | [1] [3] [4] |

| Number of Nitrogen Atoms | 2 | [1] [3] [4] |

| Number of Oxygen Atoms | 3 | [1] [3] [4] |

The structure can be visualized as follows: the benzoic acid ring is substituted at the second position (ortho) with a propoxy group ($$-OCH2CH2CH3$$), at the fourth position (para) with an amino group ($$-NH2$$), and the carboxyl group ($$-COOH$$) is esterified with a 2-(diethylamino)ethyl group ($$-OCH2CH2N(CH2CH3)_2$$) [1] [3] [4].

This arrangement imparts amphiphilic properties to the molecule, with the aromatic ring and propoxy group contributing to hydrophobic interactions, while the amino and diethylamino groups enhance hydrophilicity and basicity. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring influences the electronic distribution and reactivity of the compound.

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and consistency across scientific disciplines. For propoxycaine, the IUPAC name is:

2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate [1] [3] [4].

This nomenclature reflects the structural features of the molecule:

- The parent structure is benzoic acid.

- The carboxyl group at position 1 is esterified with a 2-(diethylamino)ethyl group.

- The aromatic ring is substituted at position 2 with a propoxy group and at position 4 with an amino group.

Alternative systematic names and synonyms used in various chemical databases and literature include:

- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester [1] [3] [4]

- 4-Amino-2-propoxybenzoic acid, 2-(diethylamino)ethyl ester [1] [3] [4]

- 2-Diethylaminoethyl 4-amino-2-propoxybenzoate [1] [4]

- Pravocaine, Blockain, Ranocaine (trade names and synonyms) [3] [4]

The hydrochloride salt form, often used in pharmaceutical preparations, is named:

2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride [2] [5] [8].

The systematic application of IUPAC rules ensures that the name conveys the precise structure and substituent positions, which is critical for unambiguous identification and communication among chemists.

Chemical Identifiers

Chemical identifiers are essential tools for the digital representation and retrieval of chemical structures in databases and informatics systems. Propoxycaine is associated with a range of standardized identifiers, facilitating cross-referencing and computational analyses.

InChI and InChIKey Representations

The International Chemical Identifier (InChI) and its hashed version, the InChIKey, are widely used for the unique digital encoding of chemical structures.

For propoxycaine (base form), the InChI and InChIKey are as follows [3] [4]:

InChI:

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3InChIKey:

CAJIGINSTLKQMM-UHFFFAOYSA-N

For the hydrochloride salt, the InChIKey is:

- InChIKey:

GITPCGSPKUQZTE-UHFFFAOYSA-N [5]

These identifiers are algorithmically generated and guarantee that the same chemical structure will always yield the same InChI and InChIKey, regardless of the database or software used. This universality is vital for data sharing and integration across chemical informatics platforms.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) provides a linear text representation of chemical structures, which is particularly useful for computational manipulation and database searches.

For propoxycaine, the canonical SMILES notation is [4]:

- SMILES:

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC

This SMILES string encodes the connectivity of atoms and the presence of functional groups, with branches and substituents indicated by parentheses and atom ordering.

For the hydrochloride salt, the SMILES notation includes the chloride ion:

- SMILES:

Cl.CCCOC1=C(C=CC(N)=C1)C(=O)OCCN(CC)CC [2]

The SMILES notation is widely used in cheminformatics for structure searching, property prediction, and molecular modeling.

The following table summarizes the principal chemical identifiers for propoxycaine:

| Identifier Type | Value | Reference |

|---|---|---|

| InChI | InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | [4] |

| InChIKey | CAJIGINSTLKQMM-UHFFFAOYSA-N | [3] [4] |

| SMILES (base) | CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | [4] |

| SMILES (hydrochloride) | Cl.CCCOC1=C(C=CC(N)=C1)C(=O)OCCN(CC)CC | [2] [5] |

| CAS Registry Number | 86-43-1 (base), 550-83-4 (hydrochloride) | [3] [2] [5] |

Structural Isomerism and Conformational Analysis

The structural features of propoxycaine allow for a discussion on isomerism and conformational flexibility, both of which have implications for its chemical behavior and interaction with biological targets.

Structural Isomerism:

Propoxycaine, as defined by its IUPAC name and molecular structure, does not exhibit positional or functional isomerism under its standard definition. The arrangement of substituents on the aromatic ring—propoxy at position 2, amino at position 4, and the ester linkage at the carboxyl group—is fixed by the synthetic route and the requirements for its pharmacological activity. However, theoretical isomers could be conceived by relocating the propoxy or amino substituents to other ring positions, but such compounds would not be classified as propoxycaine and would possess distinct chemical and biological properties.

Conformational Analysis:

The molecule exhibits conformational flexibility primarily in its aliphatic side chains. The 2-(diethylamino)ethyl ester moiety contains several rotatable bonds, including those within the ethyl and diethylamino groups, as well as the ether linkage of the propoxy substituent. These rotations allow the molecule to adopt multiple low-energy conformations in solution, which may influence its solubility, membrane permeability, and interaction with macromolecular targets.

The aromatic ring itself is planar due to conjugation, while the ester and ether linkages introduce torsional degrees of freedom. Computational studies and molecular modeling indicate that the lowest energy conformers typically orient the diethylamino group away from the plane of the aromatic ring to minimize steric hindrance and electronic repulsion.

A summary of the key features relevant to isomerism and conformation is presented below:

| Aspect | Details |

|---|---|

| Structural Isomerism | No common positional or functional isomers under the name propoxycaine; defined by fixed substituent positions |

| Conformational Flexibility | Rotatable bonds in diethylaminoethyl and propoxy side chains; aromatic ring remains planar |

| Stereochemistry | No chiral centers present; compound is achiral |

Detailed conformational analysis using techniques such as nuclear magnetic resonance spectroscopy and computational chemistry supports the existence of multiple energetically accessible conformers, particularly in the flexible side chains, but these do not result in distinct stereoisomers due to the absence of chiral centers.

Data Tables and Research Findings

To support the preceding discussion, the following tables consolidate key chemical data and research findings relevant to the structure and nomenclature of propoxycaine.

Summary of Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | $$ \mathrm{C{16}H{26}N{2}O{3}} $$ | [1] [3] [4] |

| Molecular Weight | 294.3892 g/mol | [1] [3] [4] |

| Monoisotopic Mass | 294.194343 g/mol | [1] |

| Melting Point | Not specified in provided sources | |

| Boiling Point | Not specified in provided sources | |

| Solubility | Not specified in provided sources | |

| LogP (octanol-water) | Not specified in provided sources | |

| CAS Registry Number | 86-43-1 (base), 550-83-4 (hydrochloride) | [3] [2] [5] |

Chemical Identifiers

| Identifier Type | Value | Reference |

|---|---|---|

| InChI | InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | [4] |

| InChIKey | CAJIGINSTLKQMM-UHFFFAOYSA-N | [3] [4] |

| SMILES (base) | CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | [4] |

| SMILES (hydrochloride) | Cl.CCCOC1=C(C=CC(N)=C1)C(=O)OCCN(CC)CC | [2] [5] |

Synonyms and Systematic Names

| Name Type | Name | Reference |

|---|---|---|

| IUPAC Name | 2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate | [1] [3] [4] |

| Systematic Name | Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester | [1] [3] [4] |

| Hydrochloride Name | 2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride | [2] [5] [8] |

| Synonyms | Pravocaine, Blockain, Ranocaine | [3] [4] |

Structural Features

| Feature | Description |

|---|---|

| Aromatic Ring | Benzene ring substituted at positions 2 and 4 |

| Ester Linkage | Carboxyl group esterified with 2-(diethylamino)ethyl group |

| Propoxy Substituent | Ortho position (position 2) on aromatic ring |

| Amino Substituent | Para position (position 4) on aromatic ring |

| Diethylaminoethyl Chain | Flexible, basic side chain attached via ester linkage |

| Chiral Centers | None; compound is achiral |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Via the kidneys, primarily hydrolyzed.

Metabolism Metabolites

Wikipedia

Dates

Lee JH, Kim DI, Mun H, Lee SK, Park JS, Kim JH, Lee JH, Park YH, Jeon YC, Yoon UC, Bae MK, Jang HO, Wood WG, Yun I: The effect of propoxycaine.HCl on the physical properties of neuronal membranes. Chem Phys Lipids. 2008 Jul;154(1):19-25. doi: 10.1016/j.chemphyslip.2008.03.009. Epub 2008 Mar 22. [PMID:18407836]

PROPOXYCAINE

New local anesthetic solutions containing propoxycaine

Handbook of Dental Anesthesia- Ebook

Essentials of local anesthetic pharmacology

Propoxycaine Hydrochloride